N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of sulfonyl-containing pyrroles This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl, methylphenylsulfonyl, and propyl groups, as well as a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable diketone with an amine under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrrole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Substitution Reactions: The dimethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Coupling with Methoxybenzamide: The final step involves coupling the sulfonyl-substituted pyrrole with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Amino or thio derivatives.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide: Similar structure with a fluorobenzamide moiety.
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Contains a similar sulfonyl group but lacks the pyrrole and methoxybenzamide components.
Uniqueness
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the sulfonyl and methoxybenzamide moieties allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N2O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)21-13-7-16(2)8-14-21)23(26)25-24(27)19-9-11-20(30-5)12-10-19/h7-14H,6,15H2,1-5H3,(H,25,27) |
InChI Key |
HOSCWOOTFRTJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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